3,5-Difluoro-4-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(trimethylsilyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in organic compounds often imparts unique chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of pentafluoropyridine with trimethylsilyl chloride under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods
Industrial production methods for 3,5-Difluoro-4-(trimethylsilyl)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Cross-Coupling: Biaryl compounds.
Scientific Research Applications
3,5-Difluoro-4-(trimethylsilyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(trimethylsilyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trimethylsilyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 2,6-Difluoro-3-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Fluoro-4-(difluoromethyl)pyridine
Uniqueness
3,5-Difluoro-4-(trimethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a trimethylsilyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H11F2NSi |
---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
(3,5-difluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3 |
InChI Key |
AXNHACKEUUNOMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.